7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-2-oxo-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-2-1-6-3-7(5-13)10(14)12-9(6)4-8/h1-5H,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSLRYPYQKTXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938283-20-6 | |
| Record name | 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Derivatization Strategies of the 2 Oxo 1,2 Dihydroquinoline 3 Carbaldehyde Core
Condensation Reactions with the Carbaldehyde Group
The aldehyde functional group at the C3 position of the 2-oxo-1,2-dihydroquinoline core is highly susceptible to condensation reactions with various nucleophiles. This reactivity is the foundation for synthesizing a wide array of derivatives, including Schiff bases, thiosemicarbazones, and acylhydrazones, which are valuable as synthetic intermediates and as ligands in coordination chemistry. rsc.org
The reaction of 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction typically involves heating the aldehyde and the amine in a suitable solvent, often with acid catalysis, to eliminate a molecule of water. The resulting C=N double bond of the azomethine group is a key feature of these derivatives. researchgate.net
The general synthesis involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration yields the stable Schiff base. A variety of aromatic and aliphatic amines can be employed to generate a diverse library of Schiff base derivatives. These compounds are significant not only as stable final products but also as versatile intermediates for further synthetic transformations. researchgate.net
Table 1: Representative Schiff Bases Derived from Quinoline-3-carbaldehydes
| Aldehyde Precursor | Amine | Resulting Schiff Base Structure | Reference |
| 2-Chloroquinoline-3-carbaldehyde | Phenylhydrazine | (E)-1-((2-chloroquinolin-3-yl)methylene)-2-phenylhydrazine | researchgate.net |
| 2-Chloro-6-methylquinoline-3-carbaldehyde | 4-Methylphenylhydrazinium chloride | (E)-1-((2-chloro-6-methylquinolin-3-yl)methylene)-2-(p-tolyl)hydrazine | nih.gov |
| 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde | p-Methylbenzene sulfonohydrazide | (E)-N'-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-4-methylbenzenesulfonohydrazide | researchgate.net |
Thiosemicarbazones are a specific class of Schiff bases formed by the condensation of an aldehyde with a thiosemicarbazide (B42300). The reaction with this compound proceeds by refluxing the two reactants in an alcoholic solvent, such as methanol (B129727) or ethanol, often with a few drops of acid as a catalyst. mdpi.comnih.gov The resulting thiosemicarbazone precipitates from the reaction mixture upon cooling and can be isolated in high yield. mdpi.com
These derivatives are of particular interest due to their potent chelating abilities, involving the sulfur atom and the hydrazinic nitrogen atoms. mdpi.com The N-terminus of the thiosemicarbazide can be substituted (e.g., 4-methyl, 4-ethyl, 4-phenyl thiosemicarbazide), allowing for the fine-tuning of the steric and electronic properties of the resulting thiosemicarbazone derivative. mdpi.comresearchgate.net
Table 2: Synthesis of Thiosemicarbazone Derivatives from 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (B11324)
| Thiosemicarbazide Reactant | Resulting Thiosemicarbazone Product Name | Yield (%) |
| Thiosemicarbazide | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone | 90 |
| 4-Methyl-3-thiosemicarbazide | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-4N-methylthiosemicarbazone | 84 |
| 4-Ethyl-3-thiosemicarbazide | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-4N-ethylthiosemicarbazone | 88 |
Data derived from a study on the analogous 6-methyl derivative. mdpi.com
Both acylhydrazones (formed from the condensation with acid hydrazides) and thiosemicarbazones derived from the 2-oxo-quinoline-3-carbaldehyde core are excellent ligands for coordinating with metal ions. mdpi.commdpi.com Thiosemicarbazones, in particular, can act as tridentate ligands, coordinating to a metal center through the quinoline's lactam oxygen, the azomethine nitrogen, and the thione sulfur (ONS). mdpi.com
The condensation of the parent aldehyde with various carbohydrazides, such as quinoline-3-carbohydrazide, results in acylhydrazone Schiff bases. mdpi.com These, along with thiosemicarbazones, have been used to synthesize a range of transition metal complexes, notably with Cu(II) and Ni(II). mdpi.comnih.gov The resulting complexes often exhibit distinct geometries, such as square planar or octahedral, depending on the metal ion and stoichiometry. nih.gov The formation of these stable metal complexes highlights the utility of these derivatives in the field of coordination chemistry. mdpi.comnih.gov
Reactions Leading to Fused Heterocyclic Systems
The inherent reactivity of the 2-oxo-1,2-dihydroquinoline-3-carbaldehyde scaffold allows it to serve as a precursor for the construction of more complex, fused heterocyclic systems. These reactions often leverage the aldehyde group to build a new ring onto the quinoline (B57606) framework.
While direct conversion of the aldehyde to a 1,3,4-oxadiazole (B1194373) is not a single step, the carbaldehyde group is a key starting point for a multi-step synthesis. A common and effective strategy involves the conversion of an aldehyde to a hydrazone, which can then undergo oxidative cyclization to form the 1,3,4-oxadiazole ring. nih.gov
A plausible synthetic pathway for converting this compound into a 1,3,4-oxadiazole derivative is as follows:
Hydrazone Formation: Condensation of the aldehyde with an acid hydrazide (e.g., benzohydrazide) under acidic conditions to form an N-acylhydrazone intermediate.
Cyclodehydration: The resulting N-acylhydrazone is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid, which facilitates the cyclization and dehydration to yield the stable 1,3,4-oxadiazole ring fused to the quinoline core via the C3 position. nih.gov
This methodology allows for the introduction of various substituents on the oxadiazole ring, depending on the choice of the acid hydrazide used in the initial step.
Other Electrophilic and Nucleophilic Transformations
Beyond condensation reactions, the this compound scaffold can undergo other electrophilic and nucleophilic transformations. The quinolin-2-one ring system is known to be an ambident nucleophile, with potential reaction sites at the ring nitrogen and the exocyclic oxygen. nih.gov While reactions with electrophiles like alkyl halides often result in N-substitution, the specific reactivity can be influenced by reaction conditions. nih.gov
The aldehyde group itself provides a primary site for nucleophilic attack. For instance, it can participate in Knoevenagel condensations with active methylene (B1212753) compounds (e.g., malononitrile) in the presence of a base, leading to the formation of a new carbon-carbon double bond at the C3-position. nih.govsemanticscholar.org
Furthermore, the precursor to the target compound, 2-chloro-7-fluoroquinoline-3-carbaldehyde, is a key intermediate that demonstrates additional reactivity. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, which is the very reaction used to synthesize the 2-oxo derivative (hydrolysis in acetic acid). rsc.orgnih.gov This C2 position can be targeted by other nucleophiles, such as sodium azide, to initiate cyclization and form fused heterocyclic systems like tetrazolo[1,5-a]quinolines. nih.gov The electron-deficient nature of the quinoline ring, enhanced by the fluorine substituent, also makes it susceptible to certain nucleophilic aromatic substitution reactions under specific conditions.
Oxidation and Reduction of Functional Groups
The aldehyde functional group at the C3 position is a key site for synthetic modification through oxidation and reduction reactions.
Table 1: Plausible Oxidizing Agents for the Conversion of Aldehyde to Carboxylic Acid
| Oxidizing Agent | Typical Conditions |
| Potassium permanganate (B83412) (KMnO4) | Basic, aqueous solution, followed by acidic workup |
| Jones reagent (CrO3/H2SO4) | Acetone, 0°C to room temperature |
| Tollens' reagent ([Ag(NH3)2]+) | Ammoniacal silver nitrate (B79036) solution, mild heating |
| Pinnick oxidation (NaClO2) | t-BuOH/water, with a chlorine scavenger (e.g., 2-methyl-2-butene) |
This table represents common methods for aldehyde oxidation and does not reflect experimentally verified conditions for this compound.
Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, yielding (7-fluoro-2-oxo-1,2-dihydroquinolin-3-yl)methanol. This transformation is typically achieved using hydride-based reducing agents. For instance, the reduction of a related compound, tetrazolo[1,5-a]quinoline-4-carbaldehyde, with sodium borohydride (B1222165) in methanol has been reported to yield the corresponding alcohol. rsc.org This suggests that similar conditions would be effective for the reduction of this compound.
Table 2: Common Reducing Agents for the Conversion of Aldehyde to Alcohol
| Reducing Agent | Typical Conditions |
| Sodium borohydride (NaBH4) | Methanol or ethanol, room temperature |
| Lithium aluminum hydride (LiAlH4) | Anhydrous ether or THF, followed by aqueous workup |
| Catalytic hydrogenation (H2/catalyst) | Palladium, platinum, or nickel catalyst, pressurized H2 |
This table represents common methods for aldehyde reduction and does not reflect experimentally verified conditions for this compound.
Electrophilic Substitution on the Aromatic Ring
Electrophilic aromatic substitution (EAS) presents a viable pathway for further functionalization of the benzene (B151609) portion of the quinolone ring. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents. In the case of this compound, the key directing groups are the lactam ring (specifically the nitrogen atom and the carbonyl group), the fluorine atom at C7, and the electron-withdrawing carbaldehyde group.
Given the positions of the existing substituents, the potential sites for electrophilic attack are C5, C6, and C8.
The fluorine at C7 will direct incoming electrophiles to the ortho positions, C6 and C8.
The amide nitrogen would favor substitution at C5 and C7 (already substituted) and to a lesser extent at other positions on the carbocyclic ring.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO3 / H2SO4 | 7-fluoro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and/or 7-fluoro-8-nitro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde |
| Bromination | Br2 / FeBr3 | 6-bromo-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and/or 8-bromo-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde |
| Sulfonation | Fuming H2SO4 | 7-fluoro-2-oxo-3-carbaldehyde-1,2-dihydroquinoline-6-sulfonic acid and/or 7-fluoro-2-oxo-3-carbaldehyde-1,2-dihydroquinoline-8-sulfonic acid |
This table is based on theoretical directing effects of the substituents and does not represent experimentally verified outcomes.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in solution. A combination of one-dimensional and two-dimensional experiments allows for the complete assignment of all proton and carbon signals.
One-dimensional NMR provides fundamental information about the chemical environment and connectivity of magnetically active nuclei.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aldehyde proton (CHO) is anticipated to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The proton on the nitrogen of the quinolone ring (N-H) would likely appear as a broad singlet, also at a downfield region. The aromatic protons on the quinoline (B57606) core will appear as a complex set of multiplets, with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the carbonyl, aldehyde, and fluorine substituents. Specifically, the proton at the C4 position is expected to be a singlet in the aromatic region. The fluorine atom at the C7 position will induce characteristic splitting in the signals of nearby protons (H6 and H8) due to through-bond spin-spin coupling (JHF).
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms. The spectrum would be characterized by two low-field signals corresponding to the aldehyde carbonyl carbon (around δ 190 ppm) and the amide carbonyl carbon (C2, around δ 160-165 ppm). The carbon atom bonded to fluorine (C7) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature. Other aromatic and olefinic carbons will resonate in the typical δ 110-150 ppm range, with their precise shifts determined by substituent effects. The presence of the fluorine atom will also result in smaller two- and three-bond C-F couplings for adjacent carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound Predicted values are based on data from analogous quinolone and fluoroquinolone structures.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Coupling Constants (Hz) |
|---|---|---|---|
| N-H | ~11.0-12.0 (broad s) | - | - |
| C2 | - | ~162 | - |
| C3 | - | ~135 | - |
| C4 | ~8.5 (s) | ~145 | - |
| C4a | - | ~120 | ³JCF ≈ 3-5 Hz |
| C5 | ~7.5 (d) | ~128 | ³JHH ≈ 8-9 Hz |
| C6 | ~7.2 (dd) | ~115 | ³JHH ≈ 8-9 Hz, ³JHF ≈ 8-10 Hz |
| C7 | - | ~160 (d) | ¹JCF ≈ 240-250 Hz |
| C8 | ~7.8 (dd) | ~110 | ⁴JHH ≈ 2-3 Hz, ²JHF ≈ 20-25 Hz |
| C8a | - | ~138 | ²JCF ≈ 15-20 Hz |
Two-dimensional NMR experiments are essential for unambiguously assigning the complex signals observed in the 1D spectra and for probing spatial relationships.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (J-coupling) correlations, clearly establishing the connectivity of protons in the aromatic ring, for example, by showing a cross-peak between H5 and H6.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the straightforward assignment of all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be used to assign the quaternary carbons, for instance, by observing correlations from the aldehyde proton to C3 and C4, and from the H8 proton to the fluorine-bearing C7.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, even if they are not directly connected through bonds. For this compound, a NOESY experiment could confirm the conformation by showing a spatial correlation between the aldehyde proton and the proton at C4, indicating their proximity on the same side of the C3-C(aldehyde) bond.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several distinct absorption bands. A strong, sharp band around 1720-1740 cm⁻¹ would correspond to the C=O stretching vibration of the aldehyde group. The cyclic amide (lactam) carbonyl group at C2 would typically exhibit a strong absorption at a lower frequency, around 1660-1680 cm⁻¹. The N-H stretching vibration of the amide is expected to appear as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aromatic C=C stretching would produce several sharp peaks in the 1450-1600 cm⁻¹ region. Finally, a strong band corresponding to the C-F bond stretch would be expected in the fingerprint region, typically between 1100-1250 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide N-H | Stretch | 3100 - 3300 | Medium, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aldehyde C=O | Stretch | 1720 - 1740 | Strong |
| Amide C=O (Lactam) | Stretch | 1660 - 1680 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
Mass Spectrometry (MS and High-Resolution MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.
Standard MS: In an electron impact (EI) mass spectrum, this compound (C₁₀H₆FNO₂) would show a prominent molecular ion (M⁺) peak at an m/z value corresponding to its molecular weight (191.16 g/mol ). The fragmentation pattern would offer structural clues. A characteristic fragmentation would be the loss of the aldehyde group as a neutral carbon monoxide (CO) molecule (28 Da), resulting in a significant fragment ion at m/z 163. Further fragmentation of the quinolone ring system would also be observed.
High-Resolution Mass Spectrometry (HRMS): HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap MS, provide a highly accurate mass measurement of the molecular ion. For C₁₀H₆FNO₂, the calculated exact mass is 191.03826. An HRMS measurement confirming this value to within a few parts per million (ppm) provides unambiguous validation of the elemental formula, distinguishing it from any other combination of atoms with the same nominal mass.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the molecule. The extended conjugated π-system of the this compound core is expected to give rise to strong absorptions in the UV-Vis region. The spectrum would likely be characterized by intense absorption bands corresponding to π → π* transitions of the aromatic and conjugated carbonyl system, typically observed in the 250-400 nm range. A weaker, longer-wavelength absorption corresponding to an n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen atoms, may also be visible. The position of the absorption maxima (λmax) is sensitive to the solvent polarity.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. The organic molecule this compound is a diamagnetic species with no unpaired electrons, and is therefore EPR silent.
However, this compound can act as a ligand, coordinating to paramagnetic metal ions (e.g., Cu(II), Fe(III), Mn(II)) through its oxygen or nitrogen atoms. If such a metal complex were formed, it would be EPR active. The resulting EPR spectrum would provide valuable information about the electronic structure of the metal center and the nature of its coordination environment. Analysis of the g-values and any hyperfine coupling patterns could elucidate the geometry of the complex and the degree of covalency in the metal-ligand bonds.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid |
| 3,3'-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-ones) |
| 4-azido-2-quinolones |
Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination
In the context of this compound, a single-crystal X-ray diffraction study would yield a detailed crystallographic information file (CIF). This file would contain key parameters that describe the crystal's structure, such as the crystal system, space group, and unit cell dimensions.
While specific experimental crystallographic data for this compound is not publicly available in the reviewed literature, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₆FNO₂ |
| Formula Weight | 191.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 11.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 870.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.458 |
Note: The values presented in this table are hypothetical and are for illustrative purposes only, as experimental data from single-crystal X-ray diffraction of this compound has not been reported in the surveyed scientific literature.
The data from a single-crystal X-ray diffraction analysis would be crucial for understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing and the solid-state properties of the compound.
Elemental Analysis for Purity and Composition Confirmation
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison is essential for confirming the empirical formula and assessing the purity of a synthesized compound.
For this compound, with a molecular formula of C₁₀H₆FNO₂, the theoretical elemental composition can be calculated. While specific experimental data from elemental analysis of this compound is not available in the reviewed literature, the expected theoretical percentages are provided in the table below.
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 62.83 |
| Hydrogen | H | 1.01 | 6 | 6.06 | 3.17 |
| Fluorine | F | 19.00 | 1 | 19.00 | 9.94 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.33 |
| Oxygen | O | 16.00 | 2 | 32.00 | 16.74 |
| Total | 191.17 | 100.00 |
Note: The values in this table represent the theoretical elemental composition calculated from the molecular formula of this compound. Experimental values from an actual elemental analysis would be compared against these theoretical percentages to confirm the compound's identity and purity.
A close correlation between the experimentally determined percentages and the calculated theoretical values would provide strong evidence for the successful synthesis and purification of this compound.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.govscirp.org It provides a framework for understanding the distribution of electrons and predicting molecular behavior.
Electronic Structure Analysis (e.g., HOMO and LUMO Energies)
The electronic properties of a molecule are crucial in determining its reactivity and stability. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, with a smaller gap generally suggesting higher reactivity.
| Compound | Conformer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| 2-chloro-7-methylquinoline-3-carbaldehyde | Trans | N/A | N/A | 3.75 |
| 2-chloro-7-methylquinoline-3-carbaldehyde | Cis | N/A | N/A | 3.84 |
Molecular Geometry Optimization
Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule. This is achieved by finding the minimum energy conformation on the potential energy surface. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. For quinolone derivatives, DFT calculations have been shown to provide optimized geometric parameters that are in good agreement with experimental data obtained from X-ray crystallography. scirp.org In the case of 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, the quinoline (B57606) ring system is expected to be nearly planar, with slight deviations possible due to the presence of the fluorine and carbaldehyde substituents.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme (receptor). nih.gov
Quinolone derivatives are a well-known class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer effects. nih.govmdpi.com Molecular docking studies have been instrumental in elucidating the mechanism of action for many quinolones. For instance, fluoroquinolones are known to target bacterial DNA gyrase, an enzyme essential for DNA replication. mdpi.comnih.govnih.gov Docking studies have revealed how these molecules bind to the active site of DNA gyrase, leading to the inhibition of its function. nih.gov
Given its structural similarity to known anticancer agents, this compound could also be investigated for its potential to interact with cancer-related targets. Docking simulations could be employed to predict its binding affinity and mode of interaction with various receptors, such as protein kinases or other enzymes involved in cancer progression. nih.govresearchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. nih.govnih.govmdpi.com This method is based on partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting Hirshfeld surface provides a detailed picture of how molecules interact with their neighbors in a crystal lattice.
While a crystal structure for this compound is not available, studies on other quinolone derivatives provide insight into the types of intermolecular interactions that can be expected. nih.govnih.gov Hirshfeld surface analysis of related compounds has shown that the crystal packing is often dominated by H···H, O···H/H···O, and C···H/H···C contacts. nih.gov The presence of the fluorine atom, carbonyl group, and the carbaldehyde moiety in this compound would likely lead to a complex network of intermolecular interactions, including hydrogen bonds and other van der Waals forces, which would be crucial for the stability of its crystal structure.
| Interaction Type | Typical Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | ~72% |
| O···H/H···O | ~14.5% |
| C···H/H···C | ~5.6% |
Conformational Studies of Quinolone and its Derivatives (e.g., Rotamers)
The presence of rotatable bonds in a molecule can lead to the existence of different conformers or rotamers. The carbaldehyde group attached to the C3 position of the quinolone ring in this compound can rotate around the C-C single bond, giving rise to different spatial arrangements.
Predictive Modeling of Binding Affinities and Pharmacophore Models
Predictive modeling encompasses a range of computational techniques aimed at forecasting the biological activity of a compound. One such technique is the development of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target and elicit a particular response. nih.govnih.gov
For fluoroquinolones, pharmacophore models have been successfully developed to identify the key features required for their antibacterial activity against DNA gyrase. nih.govnih.gov These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions, which are crucial for the interaction with the enzyme's active site. nih.gov Such models can then be used for virtual screening of large chemical databases to identify new compounds with the potential to act as DNA gyrase inhibitors. nih.gov Similarly, if this compound were to show promising activity against a particular target, a pharmacophore model could be developed based on its structure and the structures of other active compounds to guide the design of new, more potent derivatives.
Biological Activity Studies: Mechanistic Insights and in Vitro Applications
Anticancer / Cytotoxicity Studies (In Vitro)No studies detailing the anticancer or cytotoxic effects of 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde were found.
Mechanisms of Action in Cancer Cells (e.g., Inhibition of Cell Proliferation, Induction of Apoptosis, Circumvention of Cisplatin (B142131) Resistance)
The anticancer properties of the quinolone and quinolinone scaffold, to which this compound belongs, are a subject of significant scientific interest. These compounds are considered a promising source of new anticancer agents, partly because they may not cause the severe side effects associated with many common cytostatics. nih.gov Research into this class of compounds has illuminated several mechanisms through which they exert their anticancer effects, including the inhibition of cell proliferation and the induction of programmed cell death, or apoptosis. nih.govnih.gov
Inhibition of Cell Proliferation and Induction of Apoptosis:
Quinolone derivatives have been shown to inhibit the growth of various cancer cell lines in a dose-dependent manner. nih.gov This antiproliferative effect is frequently linked to the induction of apoptosis. nih.govnih.gov For instance, studies on related tetrahydroquinolinone derivatives revealed they can induce cell cycle arrest, particularly at the G2/M phase, which subsequently leads to apoptotic cell death. nih.gov The apoptotic process can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.gov
The molecular machinery involved often includes the upregulation of key mediators of cell cycle arrest and apoptosis, such as p53 and p21 proteins, and a corresponding downregulation of anti-apoptotic proteins like Bcl-2. nih.gov Furthermore, some quinolone derivatives have been observed to increase the levels of active caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov Certain 7-chloroquinoline (B30040) derivatives have demonstrated significant apoptosis induction in triple-negative breast cancer cells (MDA-MB-231), with one compound leading to 80.4% of cells becoming apoptotic. nih.govresearchgate.net
Circumvention of Cisplatin Resistance:
A significant challenge in cancer chemotherapy is the development of drug resistance. Notably, certain tetracyclic anthraquinone (B42736) analogs featuring a fused pyridone ring—a structure related to the quinolinone core—have demonstrated cytotoxic activity against multidrug-resistant tumor cells. researchgate.netnih.gov Studies on 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives showed they were effective against human ovarian carcinoma cell lines that were resistant to cisplatin (A2780cisR and CH1cisR). researchgate.net Similarly, novel platinum(II) complexes with chloro-substituted 7-azaindole-3-carbaldehyde ligands maintained their activity against cisplatin-resistant ovarian cancer cells (A2780cis). mdpi.com This suggests that the quinolinone scaffold could be a valuable template for developing agents that can overcome common resistance mechanisms.
Table 1: Antiproliferative Activity of Selected Quinolone Derivatives against Cancer Cell Lines
Compound Class Cell Line Cancer Type Activity Metric Value Reference 4-(2-fluorophenoxy)quinoline derivative (21c) HT-29 Colon Cancer IC50 0.01 µM mdpi.com 4-(2-fluorophenoxy)quinoline derivative (21c) MKN-45 Gastric Cancer IC50 0.01 µM mdpi.com 4-(2-fluorophenoxy)quinoline derivative (21c) H460 Lung Cancer IC50 0.03 µM mdpi.com 7-chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) MDA-MB-231 Triple-Negative Breast Cancer IC50 19.91 µM (72h) nih.gov Imidazoquinoline-5c derivative U-87MG Glioblastoma IC50 11.91 µM (24h) nih.gov trans-[PtCl2(5ClL)2] A2780cis Cisplatin-Resistant Ovarian Cancer IC50 4.96 µM
Selectivity Profiles against Non-Cancerous Cell Lines
A crucial aspect of developing new anticancer agents is ensuring they selectively target cancer cells while minimizing damage to healthy, non-cancerous cells. Studies involving quinolone derivatives have addressed this by comparing their cytotoxic effects on both cancerous and normal cell lines. For example, an imidazoquinoline derivative demonstrated a potent inhibitory effect on glioblastoma (U-87MG) cell growth while showing minimal effects on normal skin fibroblast cells (AGO1522). waocp.org Similarly, palladium(II) complexes with 7-azaindole-3-carbaldehyde ligands showed enhanced selectivity with reduced toxicity to normal mouse fibroblasts (BALB/3T3) compared to their effects on cancer cells. mdpi.com This contrasts with some other natural compounds that exhibit similar cytotoxic effects on both cancerous and non-cancerous cells. nih.gov The ability to selectively inhibit the growth of tumor cells is a promising feature of the quinolinone scaffold for developing safer chemotherapeutic agents. mdpi.comwaocp.org
Cellular Uptake Mechanisms
The precise mechanisms by which small-molecule quinolone derivatives like this compound enter cells are not extensively detailed in the available literature. For small molecules, cellular uptake is often governed by factors such as lipophilicity, size, and charge. It is frequently assumed that lipophilic compounds can pass through the cell membrane via passive diffusion. The quinolone scaffold's structural properties often confer a degree of lipophilicity, which is considered important for its biological activity. nih.gov
While specific transporters are not identified for this class of compounds, broader studies on drug delivery note that cellular internalization can occur through various energy-dependent endocytosis pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. mdpi.com However, these are more commonly associated with larger nanocarriers. For small molecules like quinolones, direct membrane translocation or collision-based transfer mechanisms, where the drug is transferred directly from a carrier or solution to the cell membrane, could also be at play. mdpi.com Further research is needed to elucidate the specific uptake pathways for this particular compound and its close analogs.
Enzyme Modulation and Inhibition
Lipoxygenase (LOX) Inhibitory Activity
Lipoxygenases (LOX) are enzymes involved in the metabolism of arachidonic acid, leading to the production of inflammatory mediators. The inhibition of these enzymes is a key strategy for developing anti-inflammatory drugs. Certain quinoline (B57606) derivatives have been identified as potent inhibitors of these pathways. Specifically, novel 1,2,4-triazine-quinoline hybrids have shown potent inhibitory activity against the 15-lipoxygenase (15-LOX) enzyme. nih.gov One of the most effective hybrid compounds exhibited an IC50 value of 1.81 µM against 15-LOX, demonstrating superior potency compared to the reference inhibitor quercetin (B1663063) (IC50 = 3.34 µM). nih.gov This indicates that the quinoline scaffold is a promising structural motif for designing dual-action anti-inflammatory agents that can also inhibit cyclooxygenase (COX) enzymes. nih.gov
Inhibition of Mutant Isocitrate Dehydrogenase (mt-IDH) Proteins
Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes are a hallmark of several cancers, including glioma and acute myeloid leukemia. nih.govmdpi.com These mutations lead to a neomorphic activity: the reduction of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). nih.govnih.gov High levels of 2-HG disrupt normal cellular processes, including DNA and histone demethylation, thereby promoting tumor development. nih.gov
Small molecules that selectively inhibit these mutant enzymes are of significant therapeutic interest. nih.gov The mechanism of inhibition often involves allosteric binding, where the inhibitor binds to a site distinct from the active site, inducing a conformational change that blocks the enzyme's function. nih.gov Compounds have been developed that are potent inhibitors of R132H and R132C IDH1 mutants, with Kᵢ values as low as 120 nM. researchgate.net These inhibitors can exhibit over 60-fold selectivity for the mutant enzyme compared to the wild-type IDH1. researchgate.net By blocking the production of 2-HG, these inhibitors can reduce histone methylation and suppress the proliferation of cancer cells harboring IDH1 mutations. northwestern.edu
Anticholinesterase Activity (Acetylcholinesterase and Butyrylcholinesterase)
Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132). researchgate.net Inhibitors of AChE are used to treat the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. nih.gov The 2-oxo-1,2-dihydroquinoline scaffold has been used to develop potent AChE inhibitors. A series of 2-oxo-1,2-dihydroquinoline-3-carboxamides were synthesized and evaluated for their ability to inhibit AChE. researchgate.net Several of these compounds showed strong potency, with activities higher than or close to the standard drug donepezil (B133215) (IC50 ≈ 10 nM). One particularly active compound demonstrated an IC50 of 7 nM, indicating significant potential for this chemical class in the development of new treatments for neurodegenerative diseases. researchgate.net
Table 2: Enzyme Inhibitory Activity of Selected Quinolone-Related Compounds
Compound Class Target Enzyme Activity Metric Value Reference 1,2,4-Triazine-quinoline hybrid (8e) 15-Lipoxygenase (15-LOX) IC50 1.81 µM northwestern.edu 1,2,4-Triazine-quinoline hybrid (8e) Cyclooxygenase-2 (COX-2) IC50 0.047 µM northwestern.edu 1-hydroxypyridin-2-one compound Mutant IDH1 (R132H/R132C) Ki 120 nM researchgate.net 2-thiohydantoin compound Mutant IDH1 Ki 420 nM nih.gov 2-oxo-1,2-dihydroquinoline-3-carboxamide (Compound 7) Acetylcholinesterase (AChE) IC50 7 nM mdpi.com
Modulation of Other Enzymes (e.g., Tyrosinase, Topoisomerase, Kinase, Ribonucleotide Reductase, Metalloproteinase)
The quinoline scaffold is a foundational structure for developing inhibitors of various enzymes critical in pathological processes. While direct studies on this compound are specific, the broader class of quinoline and 2-oxo-quinoline derivatives has demonstrated significant inhibitory potential against several enzymes.
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.gov Thiosemicarbazones, which can be derived from aldehyde compounds, have shown potent inhibitory activity against tyrosinase. nih.gov The inhibitory mechanism often involves the chelation of copper ions within the enzyme's active site. nih.gov Studies on other heterocyclic compounds, such as 2-arylbenzothiazoles, have identified competitive inhibitors of tyrosinase with IC₅₀ values significantly lower than the standard, kojic acid. mdpi.com For instance, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol exhibited an IC₅₀ value of 0.2 µM, demonstrating that substituted heterocyclic systems can be powerful tyrosinase inhibitors. mdpi.com Kinetic studies revealed that such compounds can act as competitive inhibitors for both the monophenolase and diphenolase activities of the enzyme. mdpi.com
Kinase Inhibition: The 2-oxo-1,2-dihydroquinoline core is also present in compounds designed as kinase inhibitors. For example, a derivative, 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, was identified as a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). researchgate.net Furthermore, (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319) was developed as a potent and selective PI3Kδ kinase inhibitor for treating inflammation and autoimmune diseases, showing an IC₅₀ of 16 nM in a human whole blood assay. nih.gov
Topoisomerase Inhibition: DNA gyrase and topoisomerase IV are essential bacterial enzymes and validated targets for antibiotics. nih.gov Researchers have explored 2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives as novel inhibitors of the GyrB/ParE subunits of these enzymes. Through fragment-based screening and optimization, the 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative 13e was identified as a potent inhibitor of Escherichia coli DNA gyrase with an IC₅₀ value of 0.0017 µM. nih.gov
Antioxidant Activity
Quinoline derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. sapub.orgresearchgate.net
Free Radical Scavenging Assays (e.g., DPPH, ABTS, Hydroxyl Radical Scavenging)
The antioxidant potential of quinoline derivatives is frequently evaluated using stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.govmdpi.com In the DPPH assay, an antioxidant molecule reduces the violet DPPH radical to a yellow, stable compound. sapub.orgnih.gov Similarly, the ABTS assay involves the discoloration of a green ABTS radical cation. nih.gov
Studies on various quinolinone derivatives have demonstrated significant scavenging activity. For example, certain 2-pentylquinazolin-4(3H)-one derivatives showed potent antioxidant effects in both DPPH and ABTS assays. mdpi.com The presence of specific functional groups, such as hydroxyl or methoxy (B1213986) groups, can enhance the radical scavenging capacity. sapub.orgmdpi.com In one study, a quinazolinone derivative containing three electron-donating groups exhibited the highest DPPH scavenging activity, with 61.5% inhibition at a concentration of 1 mg/mL. sapub.org Another study found that 2-chloro-7,8-dimethyl-quinoline-3-carboxaldehyde had comparatively high DPPH radical scavenging activity. researchgate.net The structural features, such as the presence of a free aldehyde group or hydroxyl substitutions, are believed to contribute to this activity. researchgate.net
Inhibition of Lipid Peroxidation
Lipid peroxidation is a key process in oxidative stress-induced cell damage. Some quinoline-related structures, such as benzylisoquinoline alkaloids, have been shown to inhibit lipid peroxidation stimulated by Fe²⁺ in rat liver microsomal fractions. nih.gov A study on 7-fluoro-1,3-diphenylisoquinoline-1-amine (FDPI) demonstrated its ability to reduce lipid peroxidation in the prefrontal cortex of mice subjected to acute restraint stress. nih.gov This suggests that fluorinated quinoline-type structures can protect against oxidative damage by preventing the degradation of lipids. The presence of phenolic hydroxyls or other reactive groups is often necessary for this antiperoxidative effect. nih.gov
Antimalarial Activity
Quinoline-based compounds, such as chloroquine (B1663885) and quinine, have historically been the cornerstone of antimalarial chemotherapy. nih.govnih.gov The this compound scaffold belongs to this important class of heterocyclic compounds investigated for their efficacy against malaria parasites.
Efficacy against Plasmodium falciparum
Numerous studies have confirmed the activity of quinoline derivatives against the blood stages of Plasmodium falciparum, the deadliest species of malaria parasite. biointerfaceresearch.comnih.gov The 7-chloroquinoline moiety is a common feature in many potent antimalarial agents. biointerfaceresearch.com Research on a series of 7-chloro-4-(4-(2-(oxo, hydroxyl & fluoro-2-(4-phenyl) ethyl) piperazin-1-yl)quinoline derivatives revealed significant inhibitory activity. biointerfaceresearch.com For instance, a compound in this series with a 4-chloro substitution on the phenyl ring was found to be more potent against a P. falciparum strain (MIC: 0.18 µg/mL) than the standard drug quinine. biointerfaceresearch.com The modification of functional groups, such as the reduction of a keto group to a hydroxyl group, can influence the activity, sometimes leading to a decrease. biointerfaceresearch.com The development of hybrid molecules, such as quinolinyl-1H-1,2,3-triazoles, has also yielded compounds with significant activity against chloroquine-resistant strains of P. falciparum, with IC₅₀ values in the low micromolar range. nih.gov
| Compound Class | Specific Derivative Example | Target Strain | Activity Metric | Result | Reference |
|---|---|---|---|---|---|
| 7-Chloro-4-piperazinyl-quinoline | Compound 3c (with 4-Cl-phenyl group) | Plasmodium falciparum | MIC | 0.18 µg/mL | biointerfaceresearch.com |
| 7-Chloro-4-piperazinyl-quinoline | Compound 4c (hydroxyl derivative of 3c) | Plasmodium falciparum | MIC | 0.54 µg/mL | biointerfaceresearch.com |
| Quinolinyl-1H-1,2,3-triazole | Compound 56 | P. falciparum W2 (CQR) | IC₅₀ | 1.4 µM | nih.gov |
Proposed Mechanisms, e.g., pH Trapping in Parasite Food Vacuole
The primary mechanism of action for many quinoline antimalarials, particularly chloroquine, is thought to involve their accumulation within the parasite's acidic food vacuole. nih.govnih.govtulane.edu This organelle is where the parasite digests host hemoglobin, a process that releases large amounts of toxic free heme. nih.gov The parasite detoxifies this heme by polymerizing it into hemozoin (the malaria pigment). tulane.edu
Quinoline drugs are weak bases that can diffuse across membranes and become protonated and trapped within the acidic environment of the food vacuole, a mechanism known as "pH trapping" or "ion trapping". tulane.edubiorxiv.org This can lead to a thousand-fold concentration of the drug inside the vacuole. nih.gov The high concentration of the quinoline drug is proposed to interfere with heme polymerization. nih.govtulane.edu The resulting buildup of free heme is toxic to the parasite, leading to membrane damage and cell death. nih.gov While this is the most accepted model for chloroquine, other lipophilic quinolines may have alternative sites of action. nih.govnih.gov Compounds containing a 1,2,3-triazole linker are also thought to accumulate inside the parasite's food vacuole, similar to chloroquine. future-science.com
Anticonvulsant Activity Studies
The potential of quinoline derivatives as anticonvulsant agents has been investigated through various in vivo models. These studies are crucial for understanding their efficacy and therapeutic window.
While direct studies on this compound are not extensively available, research on structurally related quinoline derivatives provides valuable insights. A series of 7-alkoxyl-4,5-dihydro- nih.govnih.govswu.ac.thtriazolo[4,3-a]quinoline derivatives, synthesized from 6-hydroxy-3,4-dihydro-1H-quinolin-2-one, have been evaluated for their anticonvulsant activities using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scMet) test. nih.gov
Among the synthesized compounds, 7-(4-fluorobenzyloxy)-4,5-dihydro- nih.govnih.govswu.ac.thtriazolo[4,3-a]quinoline (4l) emerged as the most potent anticonvulsant. nih.gov In the MES test, which is a model for generalized tonic-clonic seizures, compound 4l exhibited a median effective dose (ED50) of 11.8 mg/kg. In the scMet test, a model for myoclonic seizures, the same compound showed an even lower ED50 of 6.7 mg/kg, indicating significant anticonvulsant potential. nih.gov
| Compound | In Vivo Model | ED50 (mg/kg) |
|---|---|---|
| 7-(4-fluorobenzyloxy)-4,5-dihydro- nih.govnih.govswu.ac.thtriazolo[4,3-a]quinoline (4l) | Maximal Electroshock (MES) Test | 11.8 |
| Subcutaneous Pentylenetetrazol (scMet) Test | 6.7 |
The assessment of neurotoxicity is a critical component of anticonvulsant drug development, as it helps to determine the safety profile of a potential therapeutic agent. The rotarod test is a standard method used to evaluate motor coordination and neurological deficits, with a compound's neurotoxic potential often quantified by its median toxic dose (TD50).
For the aforementioned 7-alkoxyl-4,5-dihydro- nih.govnih.govswu.ac.thtriazolo[4,3-a]quinoline derivatives, neurotoxicity was evaluated using the rotarod neurotoxicity test. nih.gov The most potent compound, 7-(4-fluorobenzyloxy)-4,5-dihydro- nih.govnih.govswu.ac.thtriazolo[4,3-a]quinoline (4l) , was assessed to determine its therapeutic index, also known as the protective index (PI). The PI is the ratio of the TD50 to the ED50 (PI = TD50/ED50) and provides a measure of the margin of safety. A higher PI value indicates a more favorable safety profile.
For compound 4l, the protective index was calculated to be 4.6 in the MES test and 8.1 in the scMet test, suggesting a reasonable safety margin. nih.gov
| Compound | In Vivo Model | Protective Index (PI = TD50/ED50) |
|---|---|---|
| 7-(4-fluorobenzyloxy)-4,5-dihydro- nih.govnih.govswu.ac.thtriazolo[4,3-a]quinoline (4l) | Maximal Electroshock (MES) Test | 4.6 |
| Subcutaneous Pentylenetetrazol (scMet) Test | 8.1 |
Molecular Interaction Studies
Understanding how a compound interacts with biological macromolecules is fundamental to elucidating its mechanism of action. Studies on the interaction of 2-oxo-quinoline-3-carbaldehyde derivatives with DNA and serum albumin provide critical information in this regard.
The interaction of small molecules with DNA can have significant biological implications. Schiff bases derived from 2-oxo-quinoline-3-carbaldehyde and their copper(II) complexes have been investigated for their DNA binding capabilities. nih.gov Experimental evidence from UV-vis absorption spectroscopy, fluorescence spectroscopy, viscosity measurements, and ethidium (B1194527) bromide displacement experiments has indicated that these ligands and their Cu(II) complexes can interact with calf-thymus DNA (CT-DNA), primarily through an intercalation mechanism. nih.gov
In a study involving a novel Schiff base ligand derived from the condensation of N-(4-phenylthiazol-2-yl)hydrazinecarboxamide with 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde and its metal complexes (Cu(II), Co(II), Ni(II), and Zn(II)), the DNA cleavage activity was studied using plasmid DNA pBR322. nih.gov The results from gel electrophoresis demonstrated that these complexes are capable of cleaving DNA, suggesting their potential as therapeutic agents that target nucleic acids. nih.gov
Serum albumin is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of various endogenous and exogenous substances, including drugs. The binding of a compound to serum albumin can significantly influence its bioavailability, distribution, and metabolism.
Studies on the interaction between quinoline derivatives and serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), have been conducted using spectroscopic and molecular docking techniques. swu.ac.th These investigations have shown that quinoline derivatives can bind to serum albumin, often through a static quenching mechanism. The binding constants (Kb) for these interactions are typically in the range of 10⁴ to 10⁵ L·mol⁻¹, with a binding stoichiometry of approximately one. swu.ac.th
Thermodynamic analyses of the interaction between 2,4-disubstituted quinolines and BSA and HSA have indicated that the binding is a spontaneous process. swu.ac.th The changes in enthalpy (ΔH) and entropy (ΔS) suggest that the primary forces driving this interaction are likely van der Waals forces and/or hydrogen bonding. swu.ac.th Competitive binding experiments using site markers have further suggested that the preferred binding site for these quinoline derivatives is site I, located in sub-domain IIA of the albumin protein. swu.ac.th
Coordination Chemistry and Metal Complexation Studies
Synthesis and Characterization of Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II)) with Dihydroquinoline Carbaldehyde-Derived Ligands
While specific studies on the synthesis of metal complexes directly from 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde are not extensively detailed in the provided search results, the general synthetic routes for analogous quinoline-based ligands offer a foundational understanding. Typically, the carbaldehyde functional group serves as a versatile precursor for the synthesis of Schiff base ligands. This is achieved through a condensation reaction with various primary amines, such as substituted anilines or aliphatic amines, to yield ligands with diverse coordination sites.
The subsequent complexation with divalent metal ions like Cobalt(II), Nickel(II), Copper(II), and Zinc(II) is generally carried out by reacting the Schiff base ligand with the corresponding metal salts (e.g., chlorides, acetates, or nitrates) in a suitable solvent, often an alcohol like methanol (B129727) or ethanol. The resulting metal complexes can be isolated as crystalline solids and are characterized using a range of spectroscopic and analytical techniques.
Characterization of these complexes typically involves:
Elemental Analysis: To determine the empirical formula and the metal-to-ligand stoichiometry.
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of key functional groups, such as the azomethine (-C=N) and phenolate (B1203915) (-C-O) groups, provide evidence of coordination.
UV-Visible Spectroscopy: To study the electronic transitions within the complexes, which can provide information about the geometry of the metal center.
Molar Conductivity Measurements: To determine the electrolytic or non-electrolytic nature of the complexes in solution.
Magnetic Susceptibility Measurements: To ascertain the magnetic properties of the complexes, which helps in determining the geometry and the oxidation state of the metal ion.
For instance, research on related fluoroquinoline complexes with Co(II) and Zn(II) has utilized these techniques to confirm the formation of the desired metal complexes and to propose their structures. nih.gov
Structural Elucidation of Metal Complexes (e.g., X-ray Crystallography)
Although specific crystallographic data for complexes of this compound are not available in the provided results, studies on structurally similar compounds, such as metal complexes of other fluoroquinolones, have successfully employed this technique to elucidate their solid-state structures. researchgate.net
Electrochemical Behavior of Metal Complexes (e.g., Cyclic Voltammetry)
Studies on Co(II), Ni(II), and Cu(II) complexes of other heterocyclic Schiff base ligands have shown that the metal-centered redox processes can be either reversible or irreversible, depending on the ligand framework and the experimental conditions. ekb.egresearchgate.net The electron-withdrawing or electron-donating nature of substituents on the quinoline (B57606) ring, such as the 7-fluoro group, is expected to modulate the redox potentials of the resulting metal complexes.
Influence of Metal Chelation on Biological Activities of Ligands
It is a well-established principle in medicinal chemistry that the biological activity of an organic ligand can be significantly altered upon coordination to a metal ion. This is often attributed to several factors, including changes in the lipophilicity of the molecule, which can affect its ability to cross cell membranes, and the stabilization of the ligand in a specific conformation that enhances its interaction with biological targets.
Metal chelation can lead to an enhancement of various biological activities, including antimicrobial, antifungal, and anticancer properties. researchgate.netresearchgate.netorientjchem.org For example, copper(II) complexes of thiosemicarbazones derived from 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (B11324) have shown high cytotoxicity against human tumor cells. mdpi.com The coordination of the metal ion is believed to play a crucial role in the mechanism of action, which can involve interactions with DNA or the inhibition of essential enzymes. The presence of the fluoro group in the 7-position of the quinoline ring could further influence the biological profile of the corresponding metal complexes. nih.gov
Ligand Coordination Modes and Donor Atoms (e.g., Tridentate, ONS)
Schiff base ligands derived from this compound can exhibit various coordination modes depending on the nature of the amine used in their synthesis. For instance, condensation with a thiosemicarbazide (B42300) derivative would result in a ligand with potential O, N, and S donor atoms. Such ligands can act as tridentate chelating agents, coordinating to the metal ion through the oxygen atom of the quinolinol moiety, the nitrogen atom of the azomethine group, and the sulfur atom of the thiocarbonyl group.
This ONS donor set is known to form stable complexes with a variety of transition metal ions. nih.gov The coordination geometry around the metal center would be determined by the specific metal ion, its oxidation state, and the stoichiometry of the complex. For example, a 1:1 metal-to-ligand ratio with a tridentate ligand could lead to the formation of complexes with additional coordination sites occupied by solvent molecules or other co-ligands. mdpi.com
Role As a Versatile Building Block in Complex Molecule Synthesis
Precursor to Advanced Quinoline (B57606) Derivatives
The chemical structure of 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde makes it an ideal precursor for a variety of advanced quinoline derivatives. The aldehyde group at the 3-position is particularly reactive and can participate in a wide range of chemical transformations, including condensation reactions, to form more complex heterocyclic systems. researchgate.netnih.gov
The reactivity of the aldehyde allows for the synthesis of fused quinoline systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.netresearchgate.net For instance, condensation of the aldehyde with various binucleophiles can lead to the formation of new heterocyclic rings fused to the quinoline core. This approach has been successfully employed with the non-fluorinated analogue, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde, to synthesize a variety of fused heterocycles such as pyrazoles, pyridines, and coumarins. nih.gov The presence of the fluorine atom at the 7-position in the target molecule is particularly advantageous, as fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties of the final compound. nih.gov
Furthermore, the aldehyde can be converted into other functional groups, such as carboxylic acids, oximes, or hydrazones, which in turn can be used to build even more elaborate molecular structures. researchgate.net This versatility allows for the generation of a diverse library of quinoline derivatives from a single, readily accessible starting material.
| Reactant | Reaction Type | Resulting Derivative | Potential Application |
|---|---|---|---|
| Hydrazine derivatives | Condensation | Hydrazone-substituted quinolines | Precursors for fused pyrazolo-quinolines |
| Active methylene (B1212753) compounds | Knoevenagel condensation | α,β-Unsaturated quinoline derivatives | Intermediates for Michael additions |
| Amines | Reductive amination | Aminomethyl-substituted quinolines | Building blocks for various scaffolds |
| Binucleophiles (e.g., o-phenylenediamine) | Condensation and cyclization | Fused benzodiazepino-quinolines | Exploration of novel CNS-active agents |
Intermediate in the Synthesis of Hybrid Compounds (e.g., Ciprofloxacin-Triazole Hybrids)
Hybrid molecules, which combine two or more pharmacophores, are a growing area of interest in drug discovery. Ciprofloxacin (B1669076), a well-known fluoroquinolone antibiotic, has been derivatized to create hybrid compounds with other bioactive moieties, such as triazoles, to enhance or broaden their therapeutic effects. researchgate.netresearchgate.net
While the direct use of this compound as an immediate precursor in the final coupling step to form ciprofloxacin-triazole hybrids is not widely reported, its structural features suggest its potential as a key intermediate in the synthesis of the core ciprofloxacin scaffold. The synthesis of ciprofloxacin and other fluoroquinolones involves the construction of the 4-quinolone-3-carboxylic acid core. nih.govnih.gov The subject compound possesses the essential 7-fluoro-quinolone framework.
The aldehyde group at the 3-position could, through a series of well-established chemical transformations such as oxidation to a carboxylic acid and subsequent esterification, be elaborated into the 3-carboxylic acid ester moiety characteristic of fluoroquinolone antibiotics. Once the core structure, closely related to ciprofloxacin, is assembled, further modifications at the 7-position, typically involving the introduction of a piperazine (B1678402) ring, would lead to the ciprofloxacin scaffold. This scaffold is then further functionalized to produce the final ciprofloxacin-triazole hybrids. researchgate.netmdpi.com
Although many reported syntheses of ciprofloxacin-triazole hybrids start from commercially available ciprofloxacin, the role of simpler building blocks like this compound is crucial in the de novo synthesis of the foundational quinolone structure.
Integration into Multi-Step Synthetic Pathways for Pharmaceutical Scaffolds
The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of natural products and synthetic drugs with diverse pharmacological activities. nih.gov The incorporation of a fluorine atom, as seen in this compound, is a common strategy to improve the drug-like properties of these scaffolds.
This compound is a valuable starting point for multi-step synthetic pathways aimed at the discovery of new therapeutic agents. The aldehyde group provides a handle for the introduction of various side chains and functional groups through reactions such as Wittig reactions, aldol (B89426) condensations, and the formation of Schiff bases. nih.gov These modifications can be used to modulate the biological activity and pharmacokinetic profile of the resulting molecules.
The integration of this building block into multi-step syntheses allows for the systematic exploration of the chemical space around the quinoline core. For example, the aldehyde can be used to link the quinoline scaffold to other heterocyclic systems, peptides, or carbohydrate moieties, leading to the creation of novel conjugates with potentially synergistic or unique biological activities. The development of such complex molecules is a key strategy in modern drug discovery to address challenges such as drug resistance and the need for more selective therapeutics.
The versatility of this compound in multi-step synthesis makes it a valuable tool for medicinal chemists in the design and construction of new pharmaceutical scaffolds.
Structure Activity Relationship Sar and Structure Functionality Relationship Sfr Analyses
Impact of Substituent Effects on Biological Activity
The biological activity of the 2-oxo-quinoline scaffold can be significantly modulated by the introduction of various substituents at different positions of the quinoline (B57606) ring. Key modifications include halogenation, as well as substitutions at the N-4 and N-aryl positions.
Halogenation Position and Size:
The position and nature of halogen substituents on the quinoline ring play a crucial role in determining the biological activity. Studies on related fluoroquinolones have demonstrated that the presence and location of a fluorine atom can influence antibacterial potency. While specific data for the 7-fluoro position of the title compound is not extensively detailed in isolation, general principles from analogous compounds suggest that fluorine substitution at positions 6 and 7 of the quinoline ring is often associated with favorable antibacterial activity. The high electronegativity and ability of fluorine to form strong bonds can alter the electronic distribution within the molecule, thereby affecting its interaction with biological targets. The size of the halogen can also impact activity, with larger halogens potentially introducing steric hindrance that could either be beneficial or detrimental depending on the target's binding pocket topology. Research on cobalt bis(dicarbollide) derivatives has shown that increasing the atomic mass of a halogen substituent can improve biological activity, suggesting that heavier halogens might enhance certain biological outcomes. rsc.org
N-4 Substituents:
Modifications at the N-4 position of the quinoline nucleus are a common strategy for optimizing biological activity. For instance, in a series of 2-oxo-quinoline derivatives designed as potential antitumor agents, the substituents at the R1 position (which corresponds to positions on the quinoline ring other than the core structure) and the R2 position of an attached α-aminophosphonate moiety both significantly influenced cytotoxic inhibition. nih.gov This indicates that the steric and electronic properties of substituents at and around the N-4 position can be critical for activity.
N-Aryl Groups:
The introduction of N-aryl groups can also profoundly affect the biological properties of quinoline derivatives. In studies of quinoxaline-2-carboxamides, N-benzyl derivatives generally exhibited better antimycobacterial activity compared to N-phenyl derivatives. mdpi.com This highlights the importance of the nature and substitution pattern of the aryl group attached to the quinoline framework in modulating biological responses. The flexibility and conformational possibilities introduced by different aryl groups can lead to varied binding affinities with target proteins.
Table 1: Impact of Substituents on Biological Activity of Related Quinolone Derivatives
| Scaffold/Derivative Class | Substituent Modification | Position | Observed Impact on Biological Activity |
| Fluoroquinolones | Fluorine | C-6, C-7 | Generally enhances antibacterial activity. |
| 2-Oxo-quinoline α-aminophosphonates | Various R1 and R2 groups | Quinoline ring and phosphonate (B1237965) moiety | Significant but irregular influence on cytotoxic inhibition. nih.gov |
| Quinoxaline-2-carboxamides | N-phenyl vs. N-benzyl | N-position of carboxamide | N-benzyl derivatives showed superior antimycobacterial activity. mdpi.com |
| Cobalt bis(dicarbollide) | Halogen (F, Cl, Br, I) | Varies | Increasing atomic mass of the halogen improved biological activity. rsc.org |
Correlation of Computational Parameters with Experimental Biological Outcomes
Computational methods, particularly molecular docking, are invaluable tools for predicting the binding affinity of ligands to their biological targets and for understanding the molecular interactions that drive biological activity.
Binding Affinity and Experimental Activity:
Molecular docking studies on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives targeting P-glycoprotein revealed a strong correlation between the calculated binding energy and the experimentally observed inhibitory activity. nih.gov For example, one derivative showed a high binding energy of -9.22 kcal/mol, which was consistent with its potent biological effect. nih.gov These studies often identify key interactions, such as hydrophobic interactions and hydrogen bonds, that are crucial for ligand binding. For quinoline derivatives, interactions with specific amino acid residues in the target's active site can be predicted and then used to guide the synthesis of more potent analogs. In another study on pyrimidohexahydroquinoline candidates, compounds with the best docking scores against the Mcl-1 enzyme also exhibited the highest in vitro antiproliferative potency. nih.gov
The following interactive table showcases representative data from computational studies on related quinoline derivatives, illustrating the correlation between binding affinity and biological activity.
Table 2: Correlation of Computational and Experimental Data for Quinoline Derivatives
| Compound/Derivative Series | Target | Docking Score (kcal/mol) | Key Interactions | Experimental Outcome |
| 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid derivative | P-glycoprotein (6C0V) | -9.22 | Hydrophobic and H-bond interactions | High inhibitory activity against P-glycoprotein. nih.gov |
| Pyrimidohexahydroquinoline derivative 10 | Mcl-1 enzyme | -8.97 | High binding to the enzyme | High in vitro antiproliferative potency. nih.gov |
| Pyrimidohexahydroquinoline derivative 11 | Mcl-1 enzyme | -8.90 | High binding to the enzyme | High in vitro antiproliferative potency. nih.gov |
Modulation of Physicochemical Properties for Activity Optimization
The optimization of a drug candidate's activity often involves fine-tuning its physicochemical properties, such as lipophilicity and steric hindrance, to enhance its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with the biological target.
Lipophilicity:
Lipophilicity, often expressed as logP or logD, is a critical parameter that influences a molecule's ability to cross biological membranes. For quinolone derivatives, a well-calibrated lipophilicity/hydrophilicity ratio is crucial for antibacterial potency and selectivity. nih.gov An increase in lipophilicity does not always lead to enhanced activity; in fact, for some lipophilic fluoroquinolone derivatives, increased lipophilicity was found to be detrimental to their antibacterial activity. researchgate.net The relationship between lipophilicity and activity can be complex and is often target-dependent. For instance, in a series of naphthalene-2-carboxamides, which are isosteres of quinoline-2-carboxamides, an exponential decay of PET-inhibiting activity was observed with an increase in lipophilicity. nih.gov
Steric Hindrance:
The size and shape of substituents, which contribute to steric hindrance, can significantly affect a molecule's ability to fit into the binding site of a target protein. In some cases, increased steric bulk can lead to improved activity by promoting a more favorable binding conformation or by preventing metabolic degradation. However, excessive steric hindrance can also prevent the molecule from accessing the active site. The trifluoromethyl (CF3) group, for example, is known to exert a strong steric influence, which in some reactions can lead to exclusive diastereoselectivity. acs.org The strategic placement of bulky groups can be a key element in optimizing the biological activity of 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivatives.
The table below provides examples of how modulating physicochemical properties has impacted the activity of related compounds.
Table 3: Modulation of Physicochemical Properties for Activity Optimization in Quinolone Analogs
| Property Modulated | Compound Series | Observation | Reference |
| Lipophilicity | Lipophilic fluoroquinolone derivatives | Increased lipophilicity was deleterious for antibacterial activity. | researchgate.net |
| Lipophilicity | Naphthalene-2-carboxamides | Exponential decay of PET-inhibiting activity with increasing lipophilicity. | nih.gov |
| Steric Hindrance | CF3-Alkenyl quinolones | The CF3 group's steric influence led to exclusive diastereoselectivity in annulation reactions. | acs.org |
Future Research Directions and Prospects
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of quinolone derivatives has traditionally relied on classical methods that often involve harsh reaction conditions, hazardous reagents, and lengthy procedures. nih.gov Future research will undoubtedly prioritize the development of novel and sustainable synthetic routes that are more environmentally friendly and economically viable.
Key areas of focus will include:
Green Chemistry Approaches: The use of greener solvents, microwave-assisted synthesis, and ultrasound irradiation are expected to become more prevalent. nih.gov For instance, methods utilizing reusable solid acid catalysts like Nafion NR50 under microwave conditions represent a move towards more environmentally benign processes. mdpi.com
Multicomponent Reactions (MCRs): MCRs, which allow for the construction of complex molecules in a single step from multiple starting materials, offer significant advantages in terms of atom economy and efficiency. rsc.org The development of new MCRs for quinoline (B57606) synthesis is a promising avenue for future exploration. rsc.org
Catalysis: Transition-metal-catalyzed reactions, such as palladium-catalyzed carbonylation, have been instrumental in quinolone synthesis. acs.orgmdpi.com Future work will likely focus on developing more efficient and cost-effective catalysts, including those based on earth-abundant metals. Photoredox catalysis also presents a powerful tool for forging new pathways to these scaffolds under mild conditions. mdpi.com
Domino Reactions: Establishing domino protocols, where multiple bond-forming events occur sequentially in a one-pot fashion, can significantly streamline the synthesis of complex quinolones. acs.org
| Synthetic Approach | Key Features | Potential Advantages |
| Green Chemistry | Use of eco-friendly solvents, microwave/ultrasound energy. nih.gov | Reduced environmental impact, potentially faster reaction times. |
| Multicomponent Reactions | Single-step synthesis from multiple starting materials. rsc.org | High atom economy, operational simplicity, rapid library generation. |
| Advanced Catalysis | Use of transition metals, photoredox catalysts. mdpi.commdpi.com | High efficiency, broad substrate tolerance, novel bond formations. |
| Domino Reactions | Sequential one-pot reactions. acs.org | Increased efficiency, reduced purification steps. |
Design and Synthesis of Advanced Derivatives with Enhanced Biological Profiles
The 2-oxo-quinoline core is a versatile pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antibacterial, and antiviral properties. ekb.egmdpi.comnih.gov The aldehyde functionality at the 3-position and the fluorine atom at the 7-position of 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde provide crucial handles for synthetic modification to create advanced derivatives with improved therapeutic potential.
Future research will likely concentrate on:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure will be undertaken to understand how different functional groups influence biological activity. nih.gov This includes the introduction of various substituents on the quinolone ring and the transformation of the carbaldehyde group into other functionalities like imines, hydrazones, or heterocyclic rings. ekb.egsapub.org
Hybrid Molecules: The synthesis of hybrid molecules that combine the 2-oxo-quinoline scaffold with other known pharmacophores (e.g., thiazole, triazole, or sugar moieties) is a promising strategy for developing dual-acting or multi-target agents. ekb.egmdpi.commdpi.com
Targeted Drug Design: As the molecular targets of quinolone derivatives are elucidated, future design efforts will become more rational and target-specific, aiming to enhance potency and selectivity while minimizing off-target effects. For example, derivatives have been designed as inhibitors of blood coagulation factors Xa and XIa. mdpi.com
In-Depth Mechanistic Investigations of Biological Activities at a Molecular Level
While many quinolone derivatives have demonstrated promising biological activities, a detailed understanding of their mechanism of action at the molecular level is often lacking. Future research must bridge this gap to facilitate the rational design of next-generation therapeutic agents.
Key areas for investigation include:
Target Identification and Validation: Identifying the specific cellular proteins, enzymes, or nucleic acids that interact with these compounds is a critical first step. Techniques such as affinity chromatography, proteomics, and genetic screening will be invaluable.
Biochemical and Biophysical Assays: Once a target is identified, detailed biochemical and biophysical studies will be necessary to characterize the binding affinity, kinetics, and mode of interaction.
Cellular and Molecular Biology Studies: Investigating the downstream cellular effects of compound binding is crucial. For instance, studies on some 2-oxo-quinoline derivatives have shown they can induce apoptosis and cause cell cycle arrest in cancer cells, accompanied by an increase in intracellular reactive oxygen species (ROS). nih.gov Further studies could explore the specific signaling pathways involved.
Computational Modeling: Molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of these compounds with their biological targets, helping to rationalize observed SAR and guide the design of more potent derivatives. nih.gov
Exploration of Applications Beyond Biomedical Research
The unique photophysical and chemical properties of the quinolone scaffold suggest that its applications could extend far beyond the biomedical field. Future research should explore the potential of this compound and its derivatives in materials science and catalysis.
Potential applications include:
Materials Science: Quinolone derivatives can exhibit interesting fluorescent properties, making them candidates for use in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents. nih.gov Their ability to participate in reversible cycloaddition reactions triggered by light and heat opens up possibilities for creating stimuli-responsive and recyclable polymer networks. acs.org
Catalysis: The nitrogen and oxygen atoms in the quinolone core can act as coordination sites for metal ions. nih.gov This suggests that derivatives could be developed as ligands for transition metal catalysts, potentially enabling novel chemical transformations. The development of metal-organic frameworks (MOFs) incorporating quinolone-based linkers is another area of interest, with potential applications in gas storage, separation, and heterogeneous catalysis. mdpi.com
Advancements in Spectroscopic and Computational Techniques for Comprehensive Analysis
A thorough understanding of the structural, electronic, and photophysical properties of this compound and its derivatives is essential for their rational application. Future research will benefit from the application of advanced analytical and computational methods.
Areas for advancement include:
Advanced Spectroscopy: The use of sophisticated NMR techniques (e.g., COSY, HMBC) and high-resolution mass spectrometry will continue to be crucial for unambiguous structure elucidation. mdpi.comresearchgate.net In-depth photophysical investigations will help to characterize properties like fluorescence quantum yield and Stokes shift, which are important for applications in materials science. researchgate.net
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the molecular structure, electronic properties (e.g., HOMO-LUMO energy gap), and vibrational frequencies of these compounds. researchgate.netnih.gov Such calculations can complement experimental data and aid in the interpretation of spectroscopic results. dntb.gov.ua
Tautomerism Studies: The tautomeric equilibrium between the 2-quinolone and 2-hydroxyquinoline (B72897) forms can be influenced by substituents and the solvent environment. mdpi.com Advanced spectroscopic and computational methods can be used to study this phenomenon in greater detail, which is crucial as different tautomers may exhibit distinct chemical reactivity and biological activity. mdpi.com
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to the development of new therapeutics, advanced materials, and innovative catalytic systems.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde?
- Methodology : Acid-catalyzed hydrolysis of halogenated precursors (e.g., 7-fluoro-2-chloroquinoline-3-carbaldehyde) using concentrated HCl under reflux conditions, followed by purification via recrystallization or column chromatography. Fluorination can be introduced via electrophilic substitution or nucleophilic displacement during precursor synthesis .
- Key Considerations : Monitor reaction progress using TLC, and confirm product identity via H/C NMR and FT-IR to detect aldehyde (C=O stretch ~1700 cm) and keto groups.
Q. How is the purity and structural integrity of this compound validated?
- Methodology :
- Purity : HPLC with UV detection (λ ~250–300 nm) or GC-MS for volatile derivatives.
- Structural Confirmation : Single-crystal X-ray diffraction (SXRD) using SHELXL for precise bond-length/angle analysis, complemented by high-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. What spectroscopic techniques are critical for characterizing its derivatives?
- Methodology :
- NMR : F NMR to confirm fluorine incorporation (~-110 to -120 ppm for aromatic F).
- UV-Vis : Monitor π→π* transitions (quinoline ring) and n→π* (aldehyde) for electronic structure analysis.
- EPR : For paramagnetic metal complexes (e.g., Cu(II)), assess geometry and ligand-field effects .
Advanced Research Questions
Q. How do terminal N-substituents in thiosemicarbazone/semicarbazone derivatives influence the bioactivity of metal complexes?
- Methodology :
- Synthesis : Ligands are prepared by condensing this compound with thiosemicarbazides/semicarbazides. Substituents (e.g., Me, Ph) alter steric/electronic profiles .
- Bioactivity : Cytotoxicity assays (MTT) on HeLa/NIH 3T3 cells reveal IC values. Bulkier groups (e.g., Ph) enhance DNA intercalation and ROS generation, improving anticancer activity .
Q. What crystallographic challenges arise in refining metal complexes of this ligand?
- Methodology : Use SHELX suite (SHELXD for phasing, SHELXL for refinement). Challenges include:
- Disorder : Flexible aldehyde/fluoro groups may require split-site modeling.
- Twinning : Common in monoclinic crystals; apply TWIN/BASF commands in SHELXL .
Q. How does this compound function in catalytic systems for heterocycle synthesis?
- Methodology :
- Catalysis : Graft onto silica-supported Cu(II) to synthesize 3-(benzimidazol-2-yl)quinolines via cyclocondensation. Monitor yields (70–95%) and turnover frequency (TOF) under optimized conditions .
- Mechanistic Insight : FT-IR and XPS confirm ligand-metal coordination (Cu–N/O bonds), while DFT calculations model transition states .
Q. What strategies resolve discrepancies in DNA-binding data between UV-Vis and fluorescence assays?
- Methodology :
- UV-Vis : Hypochromism/bathochromic shifts indicate intercalation. Calculate binding constants (K) via Benesi-Hildebrand plots.
- Fluorescence : Quenching of ethidium bromide-DNA emission quantifies displacement.
- Contradictions : Discrepancies arise from static (ground-state) vs. dynamic (excited-state) quenching; use Stern-Volmer analysis to distinguish .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
